2-(1-Methoxyprop-1-en-2-yl)indolizine
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Overview
Description
2-(1-Methoxyprop-1-en-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyprop-1-en-2-yl)indolizine typically involves the reaction of pyridine derivatives with suitable alkylating agents. One common method is the Chichibabin reaction, which involves the alkylation of pyridine with an alkyl halide in the presence of a strong base. Another method is the Scholtz reaction, which uses a similar approach but with different reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been used to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyprop-1-en-2-yl)indolizine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1-Methoxyprop-1-en-2-yl)indolizine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyprop-1-en-2-yl)indolizine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally similar compound with a fused benzene and pyrrole ring.
Indolizidine: Another related compound with a similar ring system but different functional groups.
Pyrrolo[1,2-a]pyridine: A close analog with slight variations in the ring structure.
Uniqueness
2-(1-Methoxyprop-1-en-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(E)-1-methoxyprop-1-en-2-yl]indolizine |
InChI |
InChI=1S/C12H13NO/c1-10(9-14-2)11-7-12-5-3-4-6-13(12)8-11/h3-9H,1-2H3/b10-9+ |
InChI Key |
NULDVOMBHFXDFO-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\OC)/C1=CN2C=CC=CC2=C1 |
Canonical SMILES |
CC(=COC)C1=CN2C=CC=CC2=C1 |
Origin of Product |
United States |
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